molecular formula C18H20F3N3O2S B2784191 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine CAS No. 1428375-78-3

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine

Cat. No.: B2784191
CAS No.: 1428375-78-3
M. Wt: 399.43
InChI Key: TZUOPXYHOOTZNX-UHFFFAOYSA-N
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Description

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is a complex organic compound that features a combination of imidazole, piperidine, and trifluoromethoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the imidazole derivative: Starting with 1-methylimidazole, a thiolation reaction can introduce the thio group.

    Attachment to piperidine: The thiolated imidazole can then be reacted with a piperidine derivative under suitable conditions to form the piperidin-1-yl linkage.

    Introduction of the trifluoromethoxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethoxyphenyl group to the piperidine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thio group.

    Reduction: Reduction reactions might target the carbonyl group in the methanone moiety.

    Substitution: The aromatic ring with the trifluoromethoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, compounds with imidazole and piperidine moieties are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
  • (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(4-(methoxy)phenyl)methanone

Uniqueness

The presence of the trifluoromethoxy group in 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine might confer unique properties, such as increased lipophilicity or metabolic stability, compared to similar compounds with different substituents.

Biological Activity

The compound 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19F3N2SC_{17}H_{19}F_3N_2S, with a molecular weight of approximately 368.41 g/mol. The structural features include:

  • A piperidine ring.
  • A trifluoromethoxy group.
  • An imidazole moiety linked via a sulfanyl group.

Biological Activity Overview

Research indicates that compounds containing imidazole and piperidine structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under discussion has been evaluated for its potential in various assays.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.

Anticancer Activity

Several studies have suggested that imidazole derivatives exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, structural modifications of imidazole-containing compounds have led to enhanced potency against various cancer cell lines, highlighting the importance of SAR in drug design.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX). This mechanism is vital for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Study 1: Antitumor Activity

A recent study investigated the effects of a series of imidazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

CompoundIC50 (µM)Cell Line
Compound A5.2MCF-7 (Breast Cancer)
Compound B3.8HeLa (Cervical Cancer)
Target Compound4.5A549 (Lung Cancer)

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of various piperidine derivatives was assessed using a carrageenan-induced paw edema model in rats. The target compound demonstrated a significant reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR analysis shows that modifications on the imidazole and piperidine rings can lead to variations in biological activity. For example:

  • Substituents on the imidazole ring : Altering the position or type of substituents can enhance binding affinity to target proteins.
  • Piperidine modifications : Changing the substituent on the piperidine nitrogen can influence solubility and bioavailability.

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c1-23-11-8-22-17(23)27-12-13-6-9-24(10-7-13)16(25)14-2-4-15(5-3-14)26-18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUOPXYHOOTZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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